![molecular formula C22H23Cl2NO2 B2712948 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride CAS No. 321521-66-8](/img/structure/B2712948.png)
1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names or identifiers, and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations.Scientific Research Applications
Corrosion Inhibition
The compound has been studied for its potential in corrosion inhibition, particularly in the context of industrial processes such as steel pickling. Research conducted on related α-aminophosphonates demonstrated significant inhibition efficiency on mild steel corrosion in hydrochloric acid, suggesting that derivatives like 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride could offer similar benefits. These compounds were found to act as mixed-type inhibitors, with adsorption obeying the El-Awady adsorption isotherm. Theoretical and experimental analyses support their effective corrosion inhibition properties (Gupta et al., 2017).
Antimicrobial Activity
Research on the Mannich base derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has revealed its potential as an antimicrobial agent. This derivative has demonstrated moderate activity against a range of bacterial and fungal strains. The synthesis of formazans from this base, and their subsequent evaluation for antimicrobial properties, underscores the relevance of such compounds in developing new antimicrobial agents (Sah et al., 2014).
Antibacterial Properties
Further studies on tertiary aminoalkanols hydrochlorides, including compounds with similar structural motifs, have highlighted their antibacterial activity. These investigations aim to identify biologically active compounds within this class, emphasizing the utility of such derivatives in addressing bacterial infections. The structural confirmation and assessment of these compounds' activity against various bacterial strains reflect ongoing efforts to harness their therapeutic potential (Isakhanyan et al., 2014).
Antimicrobial and Antifungal Applications
Derivatives synthesized from related chemical structures have been investigated for their antimicrobial and antifungal activities. These studies, focusing on compounds like 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino] phenyl}-4-aryl nicotinonitrile, shed light on the potential applications of 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride in combating microbial and fungal pathogens. The findings suggest a promising avenue for the development of new antimicrobial and antifungal agents (Guna et al., 2015).
High-spin Organic Polymers
Research into polyphenylenevinylene derivatives has unveiled their potential in creating high-spin organic polymers. The synthesis of such polymers, incorporating triarylamine and related moieties, demonstrates the capacity for significant advancements in material science, particularly in areas such as organic electronics and spintronics. The development of high molecular weight, high-spin organic polymers with durable radical states opens up new possibilities for applications in organic electronics and related fields (Kurata et al., 2007).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety concerns.
Future Directions
This could involve potential applications, areas for further research, or ways the compound’s synthesis could be improved.
For a specific compound like the one you’re asking about, you would likely need to consult scientific literature or databases. Please note that while I strive to provide accurate and up-to-date information, my responses should not be used as a replacement for professional advice or consultation. If you’re working with this compound in a lab setting, please follow all relevant safety protocols and consult with a knowledgeable professional.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2.ClH/c1-26-21-9-5-6-17(14-21)15-24-16-22(25,18-7-3-2-4-8-18)19-10-12-20(23)13-11-19;/h2-14,24-25H,15-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUPCTLBDMLKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

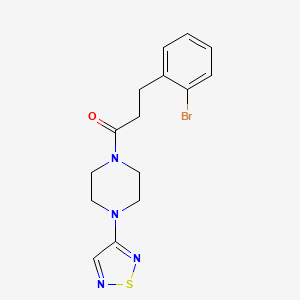
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2712867.png)
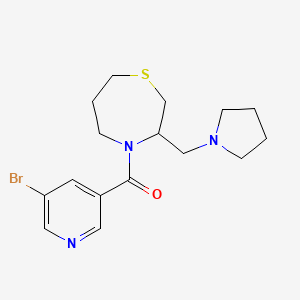
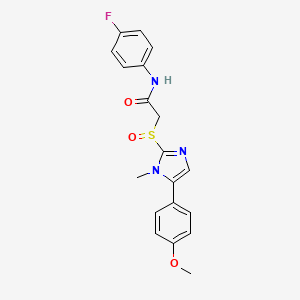
![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)
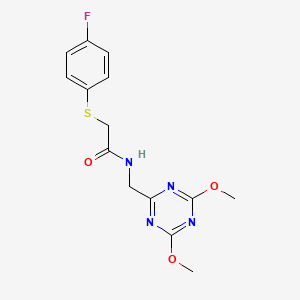
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)
![Tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2712879.png)
![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)
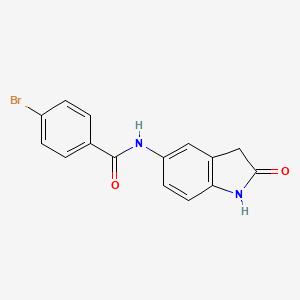
![Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2712882.png)
![N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide](/img/structure/B2712885.png)
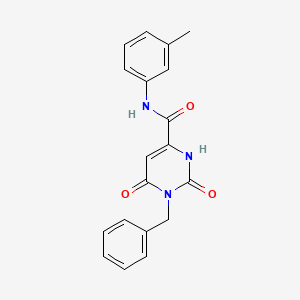
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2712888.png)